4-Methoxynaphthalene-1-carboxamide
Description
Contextualization within the Naphthalene (B1677914) Scaffold Class
The foundational structure of 4-Methoxynaphthalene-1-carboxamide is naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ekb.eg This naphthalene core is a versatile and multifaceted platform in medicinal chemistry, serving as a fundamental building block in drug discovery. ekb.egresearchgate.net The structural rigidity and lipophilicity of the naphthalene ring system make it an attractive scaffold for designing molecules that can interact with a variety of biological targets.
Naphthalene derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comrsc.org The biological effects of naphthalene-based compounds are often linked to their metabolites, such as epoxides and naphthoquinones, which can interact with cellular components. researchgate.netijpsjournal.com The adaptability of the naphthalene scaffold allows for extensive structural modifications, enabling chemists to fine-tune the properties of the resulting molecules. ekb.eg This has led to the development of numerous FDA-approved therapeutics that incorporate the naphthalene nucleus, underscoring its importance in modern pharmacology. ekb.egnih.gov
Table 1: Examples of FDA-Approved Drugs Featuring the Naphthalene Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Propranolol | Beta-Blocker |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Terbinafine | Antifungal |
| Bedaquiline | Antituberculosis Agent |
| Nafcillin | Penicillin-type Antibiotic |
| Tolnaftate | Antifungal |
| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |
This table lists several drugs approved by the FDA that contain a naphthalene core, highlighting the scaffold's therapeutic relevance. ekb.egnih.gov
Significance of Naphthalenecarboxamide Derivatives in Synthetic and Mechanistic Chemistry
The "carboxamide" group attached to the naphthalene core is a critical functional group that significantly influences the compound's chemical and physical properties. Naphthalenecarboxamides, the family to which this compound belongs, are of growing interest in materials science and biomedical research. ontosight.ai The amide linkage is a cornerstone of peptide chemistry and is prevalent in a vast number of biologically active molecules.
Research into naphthalenecarboxamide derivatives has revealed their potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. ontosight.ai In synthetic chemistry, the amide group can be formed through various well-established reactions, allowing for the systematic creation of libraries of related compounds for screening purposes. For instance, a study on related methoxynaphthalene amides found them to be effective positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, a target for cognitive disorders. researchgate.net The synthetic routes to other, non-naphthalene carboxamides, such as reacting a hydrazide with an isocyanate, further illustrate the versatile chemical strategies available for creating complex amide-containing molecules for biological evaluation. nih.gov
Overview of Academic Research Trajectories for Related Compounds
The specific substitution pattern of this compound, with a methoxy (B1213986) group at the 4-position, directs academic inquiry toward related structures to predict its potential utility. Research on compounds containing the 4-methoxynaphthalene moiety has yielded significant findings. For example, a series of novel compounds featuring a 4-(4-methoxynaphthalen-1-yl) core were designed and synthesized as tubulin polymerization inhibitors for anticancer applications. jst.go.jp One of the most potent compounds from this series demonstrated significant antiproliferative activity against human cancer cell lines. jst.go.jp
Furthermore, the precursor acid, 4-methoxynaphthalene-1-carboxylic acid, and its esters are noted for their use in the preparation of α-aryl/pyridinyl ethanolamines, which have been investigated as selective β3 adrenergic receptor agonists. chemicalbook.comthermofisher.com Other research has focused on different isomers, such as 6-methoxynaphthalene derivatives, which have also been synthesized and evaluated for their potential as anticancer agents. researchgate.net The synthesis of naphthalene-chalcone hybrids, another class of related compounds, has been explored for antimicrobial, anticancer, and VEGFR-2 inhibitory activities. nih.gov These varied research paths highlight the rich chemical landscape surrounding the core structure of this compound and suggest multiple avenues for future investigation.
Table 2: Research Findings for a Related 4-Methoxynaphthalene Derivative
| Compound | Target Cancer Cell Line | Measured Activity (IC₅₀) | Research Focus |
|---|---|---|---|
| 5i (4-(4-methoxynaphthalen-1-yl)-5-(4-ethoxyphenyl)pyrimidin-2-amine) | MCF-7 (Breast Cancer) | 3.77 ± 0.36 µM | Tubulin Polymerization Inhibition |
| 5i (4-(4-methoxynaphthalen-1-yl)-5-(4-ethoxyphenyl)pyrimidin-2-amine) | HepG2 (Liver Cancer) | 3.83 ± 0.26 µM | Tubulin Polymerization Inhibition |
This table presents the in vitro antiproliferative activity of a compound structurally related to this compound, demonstrating the potential of this scaffold in anticancer research. jst.go.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
112750-56-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,14) |
InChI Key |
XTOKOUSVALEYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxynaphthalene 1 Carboxamide and Analogues
Precursor Synthesis and Derivatization Strategies
The successful synthesis of 4-methoxynaphthalene-1-carboxamide is critically dependent on the efficient preparation of its key precursors. These strategies involve the construction of the methoxynaphthalene core and the installation of the carboxylic acid functionality at the C1 position.
Synthesis of 4-Methoxynaphthalene-1-carboxylic Acid
The direct precursor to the target carboxamide is 4-methoxynaphthalene-1-carboxylic acid. fishersci.canih.govnih.gov A documented laboratory-scale synthesis of this acid starts from 4-methoxy-1-naphthaldehyde. chemicalbook.com The aldehyde is oxidized using sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer and a chlorine scavenger, such as 2-methyl-2-butene. This method provides a direct route to the desired carboxylic acid.
The key reaction details are summarized below:
| Starting Material | Reagents | Solvent System | Product |
| 4-Methoxy-1-naphthaldehyde | Sodium chlorite, Monosodium phosphate, 2-Methyl-2-butene | t-Butanol, Water | 4-Methoxy-1-naphthoic acid |
This carboxylic acid is a stable, crystalline solid that is soluble in solvents like DMSO and chloroform, but only slightly soluble in water. fishersci.cachemicalbook.com It serves as a crucial intermediate for the subsequent amidation step.
Approaches for Methoxynaphthalene Core Formation
One common approach is the methylation of a corresponding naphthol . For instance, 2-methoxynaphthalene (B124790) can be prepared from 2-naphthol (B1666908) using methylating agents like dimethyl sulfate (B86663) or methyl iodide in an alkaline medium. chemicalbook.comyoutube.com Similarly, 1-methoxynaphthalene (B125815) can be synthesized from 1-naphthol (B170400) using dimethyl carbonate in the presence of a phase transfer catalyst, which is presented as a more environmentally friendly alternative to the highly toxic dimethyl sulfate. google.com
Another strategy involves the functionalization of a pre-existing methoxynaphthalene . For example, Friedel-Crafts acylation of 2-methoxynaphthalene can introduce an acetyl group, which can then be further manipulated. orgsyn.org The position of acylation on the naphthalene (B1677914) ring is highly dependent on the reaction conditions, including the solvent and temperature. orgsyn.org For instance, using nitrobenzene (B124822) as a solvent for the acylation of 2-methoxynaphthalene favors the formation of 2-acetyl-6-methoxynaphthalene, whereas carbon disulfide leads to 1-acetyl-2-methoxynaphthalene. orgsyn.org
Furthermore, bromination of 2-methoxynaphthalene can be achieved, followed by other transformations to introduce different functional groups. google.com These derivatization strategies allow for the synthesis of a wide range of methoxynaphthalene-based structures.
Carboxamide Bond Formation Reactions
The conversion of 4-methoxynaphthalene-1-carboxylic acid into its corresponding amide is the final key transformation. This can be achieved through either direct reaction with an amine or via an activated intermediate.
Direct Amidation Protocols
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures to drive off the water that is formed as a byproduct. mdpi.com To facilitate this reaction under milder conditions, various catalysts and reagents have been developed.
Boric acid and its derivatives have been shown to be effective catalysts for direct amidation. mdpi.com Silicon-based reagents, such as tetramethylorthosilicate (TMOS) and the safer alternative methyltrimethoxysilane (B3422404) (MTM), can also mediate the direct coupling of carboxylic acids and amines. chemistryviews.org These reagents work by forming a silyl (B83357) ester intermediate, which is more reactive towards the amine. chemistryviews.org Another catalytic system for direct amidation involves the use of titanium(IV) fluoride (B91410) (TiF4). rsc.org
| Catalyst/Reagent Type | Example | Key Features |
| Boron-Based | Boric Acid, 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) | Can be used in catalytic amounts. mdpi.com |
| Silicon-Based | Tetramethylorthosilicate (TMOS), Methyltrimethoxysilane (MTM) | Forms a reactive silyl ester intermediate; byproducts are easily removed. chemistryviews.org |
| Titanium-Based | Titanium(IV) Fluoride (TiF4) | Effective for a range of carboxylic acids and amines. rsc.org |
| Thermal/Dehydrating Agent | Heat, Molecular Sieves | Simple, but often requires harsh conditions. Water removal is crucial. mdpi.com |
Indirect Routes via Activated Carboxylic Acid Derivatives
A more common and generally more efficient method for forming amides involves the conversion of the carboxylic acid into a more reactive derivative. libretexts.org This two-step process first involves "activating" the carboxylic acid, followed by reaction with the desired amine.
A primary method for activating a carboxylic acid is to convert it into an acid chloride . libretexts.org This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comlibretexts.org The resulting 4-methoxynaphthalene-1-carbonyl chloride would be highly reactive towards ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide.
Another approach is the formation of an activated ester . Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are widely used in peptide synthesis and can be employed to form activated esters that readily react with amines. nih.govacs.org This reaction is often facilitated by a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
| Activating Agent | Intermediate Formed | Common Co-reagents |
| Thionyl Chloride (SOCl₂) | Acid Chloride | Pyridine (to neutralize HCl byproduct) |
| Oxalyl Chloride | Acid Chloride | N/A |
| HOBt/HOAt | Activated Ester | Carbodiimides (e.g., DCC, EDC) |
Total Synthesis and Semisynthesis Approaches
While the direct synthesis of this compound is straightforward from its corresponding carboxylic acid, the methoxynaphthalene core is also a key component in the total synthesis of more complex molecules and the creation of analogues for various applications.
For instance, 1-methoxynaphthalene serves as a starting material for the synthesis of novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which have been investigated as potential tubulin polymerization inhibitors. jst.go.jp In this multi-step synthesis, the methoxynaphthalene unit is first reacted with a substituted phenylacetic acid to form a deoxybenzoin (B349326) intermediate. jst.go.jp This intermediate is then elaborated to construct the final pyrimidine (B1678525) ring system.
Similarly, the synthesis of various substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides has been reported, showcasing the versatility of carboxamide-containing heterocyclic structures in medicinal chemistry research. nih.gov Although not direct analogues of this compound, these syntheses illustrate the established methodologies for creating complex molecules featuring a carboxamide functional group. The synthesis of other complex natural products, such as (-)-nakadomarin A, also involves the strategic formation of amide bonds within polycyclic systems. nih.gov
These examples highlight how the fundamental reactions for forming the methoxynaphthalene core and the carboxamide group can be integrated into more extensive synthetic sequences to access a diverse range of complex chemical structures.
Stereoselective Synthesis of Chiral Analogues
The generation of chiral molecules from flat aromatic precursors is a significant challenge in synthetic chemistry. The asymmetric dearomatization of naphthalenes represents a key strategy for accessing enantioenriched, three-dimensional polycyclic structures that are otherwise difficult to obtain. researchgate.net
One innovative approach involves a silver-mediated enantioselective aza-electrophilic dearomatization that couples vinylnaphthalenes with azodicarboxylates. researchgate.net This method proceeds via a formal [4+2] cycloaddition reaction, yielding chiral polyheterocycles with high yields (up to 99%) and excellent enantiomeric ratios (up to 99:1 e.r.). researchgate.net The core of this transformation is the formation of a crucial aziridinium (B1262131) intermediate, which perturbs the aromaticity of the naphthalene ring, thereby facilitating the dearomatization process. researchgate.net Mechanistic studies, including DFT calculations, have provided insights into the reaction mechanism and the origin of the high degree of enantiocontrol. researchgate.net
Another strategy for introducing chirality involves the use of chiral ligands or building blocks. For instance, chiral NDI (naphthalenediimide) derivatives can be prepared by incorporating amino acids. acs.org A specific example is the synthesis of N,N'-bis(l-alanine) naphthalenediimide (H₂AlaNDI), which uses the natural chirality of the amino acid l-alanine (B1666807) to create a chiral ligand. acs.org Such chiral building blocks are instrumental in developing stereoselective syntheses and have applications in creating materials with specific chiroptical properties.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its analogues hinges on the careful optimization of reaction parameters to maximize yield and purity. sigmaaldrich.com Amide bond formation is a cornerstone of organic synthesis, and numerous methods have been developed and refined.
A common route to naphthalene carboxamides involves the condensation of a naphthalene carboxylic acid with an appropriate amine. nih.gov The choice of coupling reagents, solvents, and temperature is critical. For the synthesis of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides, dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) was used to facilitate the condensation. nih.gov Other widely used condensing agents for preparing amides include carbodiimides like EDCl and DIC, as well as uronium salt reagents like HATU and HBTU.
The optimization process often involves a systematic variation of conditions. For a two-step process involving an amidation reaction, key variables affecting the yield were identified as the equivalents of the acylating agent and the reaction temperature. nih.gov An optimization study found that high yields (>85%) were achieved when more than two equivalents of acetic anhydride (B1165640) were used at elevated temperatures. nih.gov However, an excessive amount of the acylating agent can lead to the formation of byproducts. nih.gov
Kinetic analysis can also inform optimization. A study on the amidation between 4-phenylbutyric acid and benzylamine (B48309) revealed that the reaction order was not a simple bimolecular relationship, but was approximately 0.25 with respect to the amine. nih.gov This understanding allowed for the suggestion of improved conditions: increasing the concentration of the carboxylic acid was more beneficial than using a large excess of the amine, leading to a more efficient reaction. nih.gov
A summary of key parameters and their impact on amide synthesis is presented below.
| Parameter | Variable | Observation/Optimal Condition | Reference |
| Reagents | Condensing Agent | Carbodiimides (DCC, EDCI) and uronium salts (HATU, HBTU) are commonly used to improve yields in amide condensation reactions. | |
| Reactant Ratio | Acylating Agent | Using >2 equivalents of the acylating agent (e.g., acetic anhydride) can significantly increase product yield. | nih.gov |
| Temperature | Reaction Temperature | Higher temperatures generally favor higher yields in amidation reactions. | nih.gov |
| Catalyst | Heterogeneous Catalyst | A 5 wt% Pd/C catalyst has been used in the synthesis of related naphthalene derivatives. | osti.gov |
| Solvent | Solvent Type | DMF is a common solvent for DCC-mediated amide couplings. | nih.gov |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of naphthalene carboxamides aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.
Solvent Selection and Reduction: A significant aspect of green synthesis is the choice of solvent. Traditional solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) are often replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. nih.gov Maintaining the same solvent throughout a multi-step synthesis is also a key green strategy, as it avoids energy-intensive and waste-generating solvent-swapping procedures. nih.gov The CHEM21 solvent selection guide provides a framework for choosing solvents based on safety, health, and environmental impact scores. nih.gov In some cases, reactions can be performed in water or water-ethanol mixtures, which are considered environmentally benign solvent systems. acs.orgresearchgate.net
Energy Efficiency and Alternative Reaction Conditions: Microwave-assisted synthesis represents a method for improving energy efficiency. acs.org In a solvent-free amide coupling reaction, a nanostructured carbon catalyst that strongly absorbs microwave radiation was used. acs.org This approach not only accelerated the reaction, achieving yields up to 94%, but also eliminated the need for a solvent and allowed for easy recovery of the catalyst. acs.org
Atom Economy and Waste Reduction: One-pot syntheses and catalytic reactions are central to green chemistry as they improve atom economy and reduce waste. A one-pot, four-component synthesis of pyrazoline derivatives was successfully carried out in water, featuring short reaction times, high yields, and an easy work-up without the need for column chromatography. acs.org The development of direct catalytic methods for amide synthesis from nitroarenes and esters avoids the use of stoichiometric activating agents, representing a more step-economic and sustainable pathway. nih.gov
The following table summarizes various green chemistry approaches applied to amide and naphthalene derivative synthesis.
| Green Chemistry Principle | Approach | Example | Reference |
| Safer Solvents | Use of bio-derived solvents | 2-Methyltetrahydrofuran (2-MeTHF) as a replacement for dichloromethane. | nih.gov |
| Safer Solvents | Use of aqueous media | One-pot synthesis performed in water as the reaction medium. | acs.org |
| Waste Reduction | Solvent-free reaction | Microwave-assisted amide coupling using a heterogeneous catalyst without solvent. | acs.org |
| Energy Efficiency | Microwave heating | Use of a microwave-absorbing carbon nano-onion catalyst to reduce energy consumption. | acs.org |
| Atom Economy | One-pot synthesis | A four-component reaction in water to produce complex molecules in a single step. | acs.org |
| Catalysis | Heterogeneous catalysis | Use of a recyclable, nanostructured carbon catalyst for amide coupling. | acs.org |
| Catalysis | Step-economy | Direct catalytic synthesis of amides from nitroarenes and esters using a nickel-based nanocatalyst. | nih.gov |
Reactivity and Chemical Transformations of 4 Methoxynaphthalene 1 Carboxamide
Reactions Involving the Carboxamide Moiety
The carboxamide functional group is a primary site for chemical modification, allowing for the introduction of various substituents at the nitrogen atom or its complete transformation into other functional groups.
N-Functionalization Reactions
N-functionalization reactions, such as alkylation and arylation, offer pathways to synthesize a diverse range of derivatives. These reactions typically involve the deprotonation of the amide N-H bond followed by nucleophilic attack on an alkyl or aryl halide. While specific studies on 4-methoxynaphthalene-1-carboxamide are not extensively detailed in the provided results, the general principles of N-arylation of amides using silylaryl triflates in the presence of cesium fluoride (B91410) provide a viable synthetic route. nih.gov This method is known for its mild conditions and tolerance of various functional groups. nih.gov
Hydrolysis and Esterification Pathways
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 4-methoxynaphthalene-1-carboxylic acid, under acidic or basic conditions. This carboxylic acid is a known compound and serves as a precursor for other derivatives. thermofisher.comnih.govfishersci.canih.gov For instance, it is used in the preparation of α-aryl/pyridinyl ethanolamines. thermofisher.comfishersci.cachemicalbook.com The hydrolysis effectively reverses the amidation process, providing a route back to the carboxylic acid for further functionalization.
Esterification of the carboxamide can be achieved, although this is a less common transformation than hydrolysis. Direct conversion is challenging; a more typical route would involve hydrolysis to the carboxylic acid followed by standard esterification procedures.
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of the 1,4-disubstituted naphthalene ring, the positions available for substitution are influenced by both the activating methoxy group and the deactivating carboxamide group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group onto the aromatic ring. Studies on the nitration of methoxynaphthalenes indicate that the position of substitution is influenced by the methoxy group. uq.edu.au
Halogenation: The addition of halogens like bromine or chlorine, typically catalyzed by a Lewis acid. wikipedia.org
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. rsc.orgnih.gov Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) has been shown to yield different isomers depending on the reaction conditions. stackexchange.combas.bg
The regioselectivity of these reactions on this compound would be determined by the combined directing effects of the methoxy and carboxamide groups.
Transformations of the Methoxy Group
The methoxy group can undergo cleavage to yield a hydroxyl group, a transformation known as demethylation. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is typically carried out using strong acids like HBr or HI, or with Lewis acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com The cleavage of aryl methyl ethers can be facilitated by reagents such as pyridinium (B92312) chloride or a combination of a protic acid and a phase-transfer catalyst. chempedia.inforesearchgate.net For instance, the demethylation of 2-methoxynaphthalene to 2-naphthol (B1666908) can be achieved with pyridinium chloride. chempedia.info The mechanism can proceed via either SN1 or SN2 pathways, depending on the specific ether and reaction conditions. wikipedia.orglibretexts.orgyoutube.com
Oxidation and Reduction Chemistry
The naphthalene ring system can be susceptible to oxidation, particularly under enzymatic conditions. For example, the biooxidation of 2-methoxynaphthalene by various dioxygenases leads to the formation of dihydroxylated products. nih.gov While specific oxidation studies on this compound are not detailed, similar enzymatic or chemical oxidation could potentially lead to the formation of quinone-type structures or hydroxylated derivatives.
Reduction of the carboxamide group can be achieved using strong reducing agents like lithium aluminum hydride, which would typically convert the amide to an amine. The naphthalene ring itself is generally resistant to reduction under these conditions but can be reduced under more forcing conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction).
Chemo- and Regioselectivity in Reactions
Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a key consideration in the chemistry of this compound. nih.gov For example, when performing an electrophilic aromatic substitution, the conditions must be chosen to favor reaction on the naphthalene ring without affecting the carboxamide or methoxy groups.
Regioselectivity, which dictates the position of substitution on the aromatic ring, is governed by the electronic effects of the existing substituents. The powerful electron-donating methoxy group at the 4-position strongly directs incoming electrophiles. However, the carboxamide group at the 1-position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, the activating group's influence generally dominates, suggesting that substitution would likely occur at positions ortho to the methoxy group. However, steric hindrance from the adjacent carboxamide group could influence the final product distribution. libretexts.orgstackexchange.com
| Reaction Type | Reagents/Conditions | Potential Products |
| N-Arylation | silylaryl triflates, CsF nih.gov | N-aryl-4-methoxynaphthalene-1-carboxamides |
| Hydrolysis | Acid or base | 4-Methoxynaphthalene-1-carboxylic acid thermofisher.comnih.govfishersci.canih.gov |
| Electrophilic Nitration | Nitrating agents uq.edu.au | Nitro-4-methoxynaphthalene-1-carboxamides |
| Friedel-Crafts Acylation | Acyl halide/anhydride (B1165640), Lewis acid rsc.orgnih.govbas.bg | Acyl-4-methoxynaphthalene-1-carboxamides |
| Demethylation | HBr, HI, or Lewis acids wikipedia.orglibretexts.orgmasterorganicchemistry.comchempedia.inforesearchgate.net | 4-Hydroxynaphthalene-1-carboxamide |
| Oxidation | Dioxygenases nih.gov | Dihydroxylated or quinone derivatives |
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a crucial tool in both chemical analysis and synthetic chemistry. For this compound, while specific documented derivatization procedures are not extensively reported in publicly available literature, its chemical structure, featuring a primary amide and an activated naphthalene ring, allows for a variety of established derivatization strategies. These modifications can be aimed at improving analytical detectability and separation or at creating novel molecules with potentially altered biological or chemical properties.
Derivatization for Analytical Applications
The primary goals of derivatization for analytical purposes, such as in gas chromatography (GC) and high-performance liquid chromatography (HPLC), include increasing volatility, improving thermal stability, and enhancing detector response.
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, the polarity of the amide group in this compound can lead to poor peak shape and thermal instability. Derivatization of the active hydrogen on the amide nitrogen can mitigate these issues. A common approach is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
A potential silylation reaction for this compound is presented below:
Table 1: Potential Silylation Derivatization for GC-MS Analysis
| Reagent | Potential Product | Purpose |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(trimethylsilyl)-4-methoxynaphthalene-1-carboxamide | Increases volatility and thermal stability for GC analysis. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-(trimethylsilyl)-4-methoxynaphthalene-1-carboxamide | Similar to BSTFA, often used for its high silylating potential. |
High-Performance Liquid Chromatography (HPLC):
In HPLC, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, especially for compounds lacking a strong native signal at desired wavelengths. While the naphthalene ring provides some UV absorbance, derivatization can significantly improve sensitivity.
Derivatization for Synthetic Purposes
For synthetic applications, the functional groups of this compound serve as handles for constructing more complex molecules. Key transformations can target the amide group or the aromatic naphthalene ring.
Reactions at the Amide Group:
The primary amide of this compound can undergo several fundamental organic reactions to yield new functional groups.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 4-methoxynaphthalene-1-carboxylic acid. This reaction is typically catalyzed by acid or base. rsc.orgorganic-chemistry.org The resulting carboxylic acid is a versatile intermediate for further synthetic transformations.
Reduction: The amide can be reduced to the corresponding amine, (4-methoxy-1-naphthalenyl)methanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This transformation opens pathways to a wide range of amine-based derivatives.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. organic-chemistry.orgnih.gov Applying this to this compound would theoretically yield 4-methoxy-1-naphthylamine, a valuable precursor for various dyes and pharmaceuticals. Modern methods often use reagents like N-bromoacetamide or hypervalent iodine compounds. organic-chemistry.orgnih.gov
Table 2: Potential Synthetic Derivatizations of the Amide Group
| Reaction Type | Typical Reagents | Potential Product | Synthetic Utility |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Methoxynaphthalene-1-carboxylic acid | Intermediate for esters, acid chlorides, etc. |
| Reduction | LiAlH₄ followed by H₂O | (4-Methoxy-1-naphthalenyl)methanamine | Precursor for secondary/tertiary amines, amides, etc. |
| Hofmann Rearrangement | Br₂, NaOH or N-Bromoacetamide/LiOH | 4-Methoxy-1-naphthylamine | Access to arylamines for further functionalization. |
Reactions at the Naphthalene Ring:
The methoxy-substituted naphthalene ring is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing methoxy and carboxamide groups. Alkylation of the aromatic ring is a plausible derivatization strategy. For instance, Friedel-Crafts alkylation of the related compound 2-methoxynaphthalene has been shown to be influenced by the choice of catalyst and reaction conditions, leading to shape-selective substitution. iitm.ac.in A similar approach could potentially be used to introduce alkyl groups onto the naphthalene core of this compound, leading to novel analogs.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and environment within 4-Methoxynaphthalene-1-carboxamide can be assembled.

¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core, the methoxy (B1213986) group protons, and the amide protons. The chemical shift (δ) of each proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H8 | 8.25 | d | 8.4 | 1H |
| H5 | 8.15 | d | 8.4 | 1H |
| H2 | 7.80 | d | 8.8 | 1H |
| H6 | 7.65 | ddd | 8.4, 6.8, 1.2 | 1H |
| H7 | 7.55 | ddd | 8.4, 6.8, 1.2 | 1H |
| H3 | 7.00 | d | 8.8 | 1H |
| -NH₂ | 6.0 (broad) | s | - | 2H |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom in the structure produces a distinct signal, providing information on the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170.5 |
| C4 | 158.0 |
| C8a | 134.0 |
| C1 | 131.0 |
| C6 | 128.5 |
| C8 | 127.0 |
| C4a | 126.5 |
| C7 | 125.0 |
| C5 | 122.0 |
| C2 | 120.0 |
| C3 | 103.0 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. fishersci.ca In this compound, COSY would show correlations between adjacent aromatic protons, such as H2 with H3, H5 with H6, H6 with H7, and H7 with H8. This confirms the connectivity within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling). columbia.educhemicalbook.com This allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the proton signal at δ ~4.05 ppm would correlate to the carbon signal at δ ~55.8 ppm, definitively assigning them as the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J or ³J C-H coupling). columbia.educhemicalbook.com This is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:
The methoxy protons (-OCH₃) to the C4 carbon.
The H3 proton to C1, C4, and C4a.
The H8 proton to C1, C7, and C8a.
The H2 proton to the carbonyl carbon (C=O), confirming the position of the amide group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov This is a definitive method for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to verify its elemental makeup.
Predicted HRMS Data
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
The observation of a molecular ion peak at or very near the calculated exact mass provides high confidence in the compound's identity and purity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation. The resulting pattern of fragment ions provides valuable information about the molecule's structure, acting as a molecular fingerprint. The fragmentation of this compound would likely proceed through characteristic losses of small, stable neutral molecules. libretexts.org
A plausible fragmentation pathway would involve the initial loss of the amide group followed by the loss of other functionalities.
Predicted MS/MS Fragmentation Data for [C₁₂H₁₁NO₂ + H]⁺
| m/z of Fragment Ion | Possible Identity / Neutral Loss |
|---|---|
| 202.0863 | [M+H]⁺ (Parent Ion) |
| 185.0597 | [M+H - NH₃]⁺ |
| 157.0648 | [M+H - NH₃ - CO]⁺ |
Analyzing these fragmentation pathways allows researchers to confirm the presence and connectivity of the key functional groups—the methoxy and carboxamide moieties—on the naphthalene scaffold. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing its vibrational modes. For this compound, both Infrared (IR) and Raman spectroscopy are pivotal in identifying its key functional groups and understanding its molecular vibrations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the amide, methoxy, and naphthalene moieties.
Based on data from analogous compounds, the key IR absorptions for this compound can be predicted. The N-H stretching vibrations of the primary amide group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is one of the most intense and characteristic bands in the spectrum, expected to be observed around 1650 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1600 cm⁻¹.
The aromatic C-H stretching vibrations of the naphthalene ring are expected in the 3100-3000 cm⁻¹ region, while the C-C stretching vibrations within the aromatic ring system will likely produce a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The presence of the methoxy group should be identifiable by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band in the 1250-1000 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3400-3200 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Amide | N-H Bend (Amide II) | ~1600 |
| Aromatic | C-H Stretch | 3100-3000 |
| Aromatic | C-C Stretch | 1600-1400 |
| Methoxy | C-H Stretch | 2950-2850 |
| Methoxy | C-O Stretch | 1250-1000 |
Raman Spectroscopy for Molecular Vibrations
Strong signals are anticipated in the 1600-1000 cm⁻¹ region, corresponding to the in-plane vibrational modes of the aromatic ring system. cyberleninka.ru The symmetric "breathing" mode of the naphthalene ring is a particularly characteristic Raman band. The C-H stretching vibrations of the aromatic ring and the methoxy group will also be present in the 3100-2850 cm⁻¹ region. Vibrations associated with the carboxamide group, such as the C=O stretch, are also expected, though their intensity can vary. The analysis of Raman spectra of aromatic amino acids suggests that aromatic ring vibrations can be particularly intense. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the naphthalene chromophore, with modifications from the methoxy and carboxamide substituents.
The electronic absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the naphthalene ring system. Based on data for 1-methoxynaphthalene (B125815), strong absorptions are predicted. nist.gov The presence of the methoxy group, an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The carboxamide group may also influence the electronic spectrum. Studies on other aromatic compounds show that substituents can significantly affect the electronic absorption spectra. science-softcon.de
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While specific crystallographic data for this compound is not available, the crystal structure of a related compound, 1,4-bis(4-methoxyphenyl)naphthalene, provides insights into the likely molecular conformation and packing. iucr.org
It is anticipated that the naphthalene ring system in this compound will be nearly planar. The carboxamide and methoxy groups will be substituted at the 1 and 4 positions, respectively. The crystal packing is expected to be influenced by intermolecular hydrogen bonding involving the amide group (N-H···O=C), leading to the formation of supramolecular structures. C-H···π interactions may also play a role in stabilizing the crystal lattice. iucr.org The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state conformation.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of this compound and for its isolation from reaction mixtures. A reversed-phase HPLC method would likely be effective for this compound.
A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase and a mobile phase composed of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient separation of the target compound from any impurities or starting materials. nih.gov Detection would typically be performed using a UV detector set at a wavelength where the naphthalene chromophore exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for quantitative purity analysis. Similar methods have been successfully applied for the analysis of various naphthalene derivatives. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, GC can be employed to assess its purity and to separate it from potential impurities or starting materials from a synthesis. The volatility of the compound is a key factor for successful GC analysis. While amides can sometimes exhibit challenging chromatographic behavior due to their polarity and potential for thermal degradation, appropriate derivatization or the use of high-temperature stable capillary columns can often overcome these issues.
A hypothetical GC method for the analysis of this compound would likely involve a high-resolution capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, which is a versatile phase suitable for a wide range of aromatic compounds. wiley.com The injector and detector temperatures would be optimized to ensure efficient volatilization without inducing thermal decomposition.
A typical GC analysis would involve dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or N,N-dimethylformamide, followed by injection into the GC system. The retention time of the compound would be a key identifier under a specific set of chromatographic conditions.
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane or similar |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250-300 °C |
| Oven Program | Initial temperature of ~150 °C, ramped to 300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300-320 °C |
| This table represents a hypothetical set of GC parameters for the analysis of an aromatic carboxamide like this compound, based on general principles for similar compounds. |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the unambiguous identification of chemical compounds. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of naphthalene derivatives. nih.govysu.edu As the separated components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxamide group or the methoxy group, providing structural confirmation. The fragmentation of aromatic amides often involves the formation of a stable benzoyl cation. youtube.com
| GC-MS Parameter | Typical Value/Condition |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
| Source Temperature | 230-250 °C |
| Transfer Line Temp | 280-300 °C |
| This table outlines typical GC-MS parameters that could be applied to the analysis of this compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. Aromatic amides and related structures are frequently analyzed by LC-MS/MS. nih.govnih.gov This technique separates compounds in the liquid phase, typically using a reversed-phase column, before they are introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically results in a prominent protonated molecule [M+H]⁺ in positive ion mode. This allows for the determination of the molecular weight with high accuracy. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic spectrum.
| LC-MS Parameter | Typical Value/Condition |
| LC Column | C18 or Biphenyl (B1667301) reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile or methanol with a modifier like formic acid |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive or Negative, depending on the analyte |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |
| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) |
| This table provides a general framework for developing an LC-MS method for the analysis of this compound. |
The selection between GC-MS and LC-MS would depend on the specific properties of this compound, with LC-MS often being more suitable for polar and less volatile amide compounds.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of "4-Methoxynaphthalene-1-carboxamide." These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's geometry and electronic distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. elixirpublishers.com
The optimized geometry reveals a twisted conformation for a related compound, with the naphthalene (B1677914) ring system inclined relative to the phenol (B47542) ring. researchgate.net Such studies also allow for the calculation of various electronic properties, including total energy, which helps in identifying the most stable conformation of the molecule. elixirpublishers.com The agreement between theoretically calculated and experimentally determined structures is often excellent, validating the computational approach. researchgate.net
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. chadsprep.comleah4sci.com Two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For "this compound," this analysis helps to predict its reactivity in various chemical environments. The energies of these frontier orbitals are also used to calculate several global reactivity descriptors, as shown in the table below. nih.govresearchgate.net
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The measure of a molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |
This table provides a summary of key global reactivity descriptors derived from HOMO and LUMO energies.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugative interactions and intramolecular charge transfer. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. elixirpublishers.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. xisdxjxsu.asia Negative regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. elixirpublishers.com
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. elixirpublishers.comxisdxjxsu.asia These functions are derived from the change in electron density as the number of electrons in the system changes. researchgate.net By analyzing the Fukui functions, one can identify the specific atoms that are most likely to act as electrophiles or nucleophiles. xisdxjxsu.asia
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility and stability of "this compound." nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target), researchers can observe how its conformation changes and identify the most stable and frequently occurring structures. nih.govnih.gov
MD simulations can also be used to assess the stability of the compound when bound to a protein target. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the complex. nih.gov
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com In the context of drug discovery, molecular docking is used to predict how a small molecule like "this compound" might interact with a biological target, such as a protein or enzyme. als-journal.comnih.gov The docking process generates a binding affinity score, which estimates the strength of the interaction. kneopen.com
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com "this compound" could be included in such a library to explore its potential interactions with a wide range of biological targets. nih.govmdpi.com This approach can help in identifying potential therapeutic applications for the compound by predicting its binding to proteins involved in various diseases. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This approach identifies the essential steric and electronic features of a molecule that are responsible for its biological activity. ontosight.ai For this compound, pharmacophore models can be developed to understand its potential interactions with biological targets and to design new, more potent analogs.
A pharmacophore model for this compound and its derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The methoxy (B1213986) group at the 4-position and the carboxamide group at the 1-position of the naphthalene scaffold are key features that would be included in such a model. The naphthalene ring itself provides a significant hydrophobic and aromatic character.
In a study on N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, pharmacophore mapping was used to understand the structural requirements for antimicrobial activity. nih.gov The study revealed that the carboxamide linker plays a crucial role in the binding affinity to the target. nih.gov A similar approach for this compound would involve generating a set of conformers for the molecule and identifying the spatial arrangement of its key chemical features. This pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules with similar features and potentially similar biological activity.
Ligand-based drug design also encompasses the generation of novel molecular structures based on the features of known active compounds. nih.gov For instance, by analyzing the structure of this compound, medicinal chemists can design new derivatives by modifying the substituents on the naphthalene ring or the carboxamide group. These modifications can be guided by the pharmacophore model to ensure that the essential features for activity are retained while improving other properties such as selectivity or metabolic stability. A study on naphthalene-based SARS-CoV PLpro inhibitors utilized ligand-based design to develop potent antiviral agents. nih.gov
A hypothetical pharmacophore model for this compound could include the following features:
| Feature | Location | Importance |
| Aromatic Ring | Naphthalene Core | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide | Key interaction with biological target |
| Hydrogen Bond Donor | Amide N-H of the carboxamide | Potential interaction with target |
| Hydrophobic Feature | Methoxy group | Modulates solubility and binding |
This table represents a simplified pharmacophore model that could be used as a starting point for more detailed computational studies.
Reaction Mechanism Predictions and Energetics
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the prediction of transition states and the calculation of reaction energetics. For the synthesis of this compound, theoretical studies can help in understanding the reaction pathway and optimizing the reaction conditions.
The synthesis of this compound would likely involve the amidation of 4-methoxynaphthalene-1-carboxylic acid. The reaction mechanism for this process can be studied using quantum mechanical methods. These calculations can determine the activation energies for different possible pathways, helping to identify the most favorable reaction conditions. A study on the carboxylation of naphthalene proposes a mechanism involving a 1,3-dipolar cycloaddition, which highlights the complexity of reactions involving the naphthalene scaffold. nih.gov
For the amidation reaction, a plausible mechanism involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by nucleophilic attack by ammonia (B1221849) or an amine. Computational studies can model these steps, providing detailed information about the geometry of the transition states and the energy profile of the reaction.
A hypothetical reaction energy profile for the amidation of 4-methoxynaphthalene-1-carboxylic acid could be represented as follows:
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 1. Acid Activation | 4-methoxynaphthalene-1-carboxylic acid + SOCl₂ | [TS1] | 4-methoxynaphthalene-1-carbonyl chloride + SO₂ + HCl | 15-20 | -5 |
| 2. Amidation | 4-methoxynaphthalene-1-carbonyl chloride + NH₃ | [TS2] | This compound + HCl | 10-15 | -20 |
Note: The energy values in this table are hypothetical and would need to be calculated using quantum mechanical methods for accurate prediction.
Understanding the energetics of the reaction can also help in identifying potential side reactions and byproducts. For example, calculations could predict the likelihood of side reactions involving the naphthalene ring or the methoxy group under different reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For this compound and its derivatives, QSAR studies can be used to predict the biological activity of new compounds and to guide the design of more potent analogs.
A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
In a QSAR study of biphenyl (B1667301) carboxamide analogues with analgesic activity, a statistically significant model was developed using two variables. medcraveonline.com Similarly, for a series of naphthalene-2-carboxamide derivatives designed as MDR reversal agents, a pharmacophore was generated and used to guide the synthesis of new compounds. nih.gov
For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The following table illustrates the types of descriptors that could be used in such a study:
| Descriptor Type | Examples | Relevance to Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |
| Steric | Molecular volume, surface area | Influences how the molecule fits into a binding site |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects solubility, membrane permeability, and binding |
| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule |
A typical QSAR equation might look like this:
pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the coefficients (c₀, c₁, c₂) are determined by regression analysis.
By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Structure Activity Relationship Sar Investigations
Design Principles for Naphthalenecarboxamide Analogues
The design of analogues based on the 4-methoxynaphthalene-1-carboxamide scaffold is guided by established medicinal chemistry principles. The naphthalene (B1677914) core serves as a rigid, planar anchor that can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The substituents on this core, including the 4-methoxy group and the 1-carboxamide (B11826670) moiety, are key pharmacophoric features that can be systematically modified to probe and optimize these interactions.
Impact of Naphthalene Core Substituents on Molecular Interactions
Substituents on the naphthalene core play a pivotal role in modulating the molecular interactions of this compound analogues with their biological targets. The electronic properties of these substituents can significantly alter the reactivity and binding affinity of the molecule.
The nature of a substituent dictates whether it donates or withdraws electron density from the aromatic ring, which in turn influences the molecule's ability to participate in electrostatic interactions. Activating groups, which donate electrons, can increase the reactivity of the ring, while deactivating groups, which withdraw electrons, decrease it. libretexts.org The position of the substituent is also crucial, as it determines which parts of the molecule are most likely to interact with a binding partner. masterorganicchemistry.com
A study on a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, which are inhibitors of the Keap1-Nrf2 protein-protein interaction, demonstrated the profound impact of substituents on the naphthalene core. The introduction of a 2-(4-fluorobenzyloxy) group led to a significant increase in inhibitory potency, highlighting the importance of exploring substitutions on the naphthalene scaffold. nih.govnih.gov
Role of Carboxamide Moiety Modifications in Binding Affinity
The carboxamide moiety at the 1-position of the naphthalene core is a critical functional group that can participate in key hydrogen bonding interactions with a biological target. Modifications to this group can therefore have a substantial impact on binding affinity and selectivity.
The amide group is a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). Altering the substituents on the amide nitrogen can modulate these hydrogen bonding capabilities and introduce new steric or hydrophobic interactions. For example, replacing the primary amide with secondary or tertiary amides can probe the steric tolerance of the binding pocket and potentially improve membrane permeability.
Bioisosteric Replacement Strategies in Scaffold Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound like this compound. This approach involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
Similarly, the methoxy (B1213986) group at the 4-position could be replaced with other bioisosteres. A simple replacement would be a hydroxyl group, which would introduce a hydrogen bond donor functionality. Other possibilities include replacing the oxygen with a sulfur (thiomethyl group) or a nitrogen (dimethylamino group), which would alter the electronic and steric properties of the substituent. The goal of these replacements is to identify modifications that enhance the desired biological activity while minimizing off-target effects.
Conformational Analysis and its Influence on Activity
The three-dimensional conformation of this compound and its analogues is a key determinant of their biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore essential for understanding how these compounds interact with their targets.
The naphthalene core itself is a rigid, planar structure. However, the substituents, particularly the carboxamide group at the 1-position, can rotate around the single bond connecting it to the naphthalene ring. The preferred orientation of the carboxamide group will be influenced by steric and electronic interactions with the rest of the molecule, including the methoxy group at the 4-position.
The bioactive conformation, the specific three-dimensional shape that the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. Therefore, understanding the energy landscape of different conformations is crucial. Computational modeling techniques can be employed to predict the likely conformations and their relative energies, providing insights into which spatial arrangements are most favorable for binding. A molecule that is pre-organized in its bioactive conformation will have a lower entropic penalty upon binding, which can lead to higher affinity.
Ligand Efficiency and Lipophilicity Considerations in SAR
In the optimization of naphthalenecarboxamide analogues, it is not sufficient to simply increase potency. Two important metrics that guide the development of drug-like candidates are ligand efficiency (LE) and lipophilic ligand efficiency (LLE).
Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. It provides an assessment of how efficiently a molecule utilizes its size to achieve binding affinity. A higher LE value is generally desirable, as it indicates a more "atom-efficient" binder.
Lipophilic ligand efficiency, on the other hand, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is a valuable tool for ensuring that increases in potency are not solely due to an increase in lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects. A higher LLE value indicates that a compound is achieving its potency without excessive greasiness. In a study of P-glycoprotein inhibitors, it was noted that while high lipophilicity is often a prerequisite for high potency, many potent inhibitors have LipE values below the optimal threshold for drug candidates. nih.gov
By monitoring both LE and LLE during the optimization of this compound analogues, medicinal chemists can strive to develop compounds that are not only potent but also possess the physicochemical properties required for a successful therapeutic agent.
Molecular Interactions and Mechanistic Insights Non Clinical Context
Enzyme Inhibition Studies (in vitro/in silico)
Enzyme inhibition studies are crucial in pharmacology and biochemistry to understand how a compound may interfere with biological pathways. Such studies, conducted in vitro (in a controlled environment outside a living organism) or in silico (through computer simulations), can reveal the potential of a molecule to act as a therapeutic agent by targeting specific enzymes.
Homoserine dehydrogenase (HSD) is a key enzyme in the aspartate metabolic pathway, which is essential for the biosynthesis of amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants. nih.gov As this pathway is absent in mammals, HSD is considered an attractive target for the development of new antibiotics and herbicides. nih.gov The inhibition of HSD can be evaluated through various assays, including monitoring the oxidation of homoserine. nih.gov Some HSD enzymes are known to be regulated by feedback inhibition from amino acids like cysteine. nih.gov
Despite the therapeutic potential of HSD inhibitors, a review of the available scientific literature did not yield any specific in vitro or in silico studies on the inhibitory activity of 4-Methoxynaphthalene-1-carboxamide against Homoserine Dehydrogenase.
Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in the metabolism of fatty acids. nih.govnih.gov It converts epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties, into their less active dihydroxyeicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, the levels of beneficial EETs can be maintained, which has led to the investigation of sEH inhibitors for the treatment of cardiovascular diseases and inflammation. nih.govnih.gov The inhibitory activity of compounds against sEH is often determined using in vitro assays that measure the catalytic reaction of the enzyme. nih.gov
A search of published research findings revealed no specific studies on the inhibition of soluble Epoxide Hydrolase by This compound .
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is vital for the production of DNA and RNA. nih.govnih.gov Rapidly proliferating cells, such as cancer cells, heavily rely on this pathway for their growth, making DHODH a significant target for anticancer therapies. nih.govnih.gov The inhibitory effect of a compound on DHODH can be assessed by monitoring the enzyme's catalytic activity, for instance, through the reduction of a substance like 2,6-dichloroindophenol (B1210591) (DCIP). nih.gov
There are no available scientific reports detailing in vitro or in silico inhibition of Dihydroorotate Dehydrogenase by This compound .
Cyclooxygenase (COX) enzymes, which include the isoforms COX-1 and COX-2, are central to the inflammatory process through their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. academicjournals.orgnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is often upregulated during inflammation. academicjournals.org The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibitory potential of a compound against COX enzymes can be evaluated through in vitro assays that measure the reduction in prostaglandin (B15479496) production. academicjournals.org
No specific research data was found regarding the inhibitory effects of This compound on Cyclooxygenase enzymes.
Receptor Binding Profiling (in vitro/in silico)
Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for a specific receptor. These studies, typically conducted in vitro, measure how strongly a ligand (the compound being tested) binds to a receptor. This information is critical for understanding the compound's potential pharmacological effects.
The dopamine (B1211576) D3 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in brain regions associated with cognition, emotion, and reward. nih.gov This localization has made the D3 receptor a significant target for the development of therapies for neurological and psychiatric conditions. nih.gov An agonist is a compound that binds to and activates a receptor, mimicking the effect of the natural ligand. The binding affinity and agonist activity of a compound at the D3 receptor can be determined through competitive binding assays and functional assays. nih.govnih.gov
A review of the scientific literature did not provide any evidence of in vitro or in silico studies investigating the binding affinity or agonistic activity of This compound at the Dopamine D3 receptor.
General Molecular Target Interaction Analysis (e.g., tubulin binding)
While direct studies on this compound are limited, research into structurally related compounds, specifically derivatives of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has identified tubulin as a key molecular target. These derivatives have been shown to be potent inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in the context of anticancer agent development.
A notable study designed and synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines and evaluated their effects on tubulin polymerization. The findings from this research demonstrated that these compounds act as microtubule-destabilizing agents, exhibiting a mechanism of action similar to that of colchicine (B1669291).
One of the most active compounds in this series, compound 5i , which features a 4-ethoxy substitution on the phenyl ring, was found to potently inhibit tubulin polymerization with an IC₅₀ value of 9.4 µM. molbnl.it This inhibition of tubulin dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells. molbnl.it The study confirmed that treatment of MCF-7 breast cancer cells with compound 5i resulted in a significant increase in the percentage of cells in the G2/M phase, from 10.82% in control cells to 40.79%. molbnl.it
The general structure of these active tubulin polymerization inhibitors incorporates the 4-methoxynaphthalene moiety as a key structural feature, highlighting the importance of this group in the interaction with tubulin.
Table 1: Activity of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine Derivatives
| Compound | Substitution on Phenyl Ring | MCF-7 IC₅₀ (µM) molbnl.it | HepG2 IC₅₀ (µM) molbnl.it | Tubulin Polymerization IC₅₀ (µM) molbnl.it |
| 5i | 4-ethoxy | 3.77 ± 0.36 | 3.83 ± 0.26 | 9.4 |
| 5b | 4-methoxy | >10 | >10 | Not Reported |
| 5c | 4-methyl | >10 | >10 | Not Reported |
| 5d | 4-chloro | >10 | >10 | Not Reported |
| 5l | 4-fluoro | >10 | >10 | Not Reported |
Note: The data indicates that the 4-ethoxy substitution is particularly favorable for activity against the tested cancer cell lines and for inhibiting tubulin polymerization.
Elucidation of Binding Modes and Interaction Fingerprints
Molecular docking studies have provided valuable insights into the binding mode of 4-methoxynaphthalene derivatives at the molecular level, specifically within the colchicine binding site of tubulin. These computational analyses help to elucidate the "interaction fingerprint" responsible for the observed biological activity.
For the highly active compound 5i (4-(4-methoxynaphthalen-1-yl)-5-(4-ethoxyphenyl)pyrimidin-2-amine), molecular docking simulations revealed that it adopts an "L-shaped" conformation within the colchicine binding pocket of tubulin. molbnl.it The estimated binding energy for this interaction was calculated to be -9.5 kcal/mol, indicating a strong and stable binding. molbnl.it
The interaction fingerprint of these compounds with the tubulin protein involves specific key interactions:
The 4-methoxynaphthalene moiety: This part of the molecule is crucial for anchoring the compound within the binding site.
The pyrimidine core: This heterocyclic ring system acts as a central scaffold, correctly orienting the other functional groups for optimal interaction.
The assumption that these compounds bind at the colchicine site is further supported by the absence of reports of pyrimidine derivatives acting at other known tubulin binding sites, such as the vinca (B1221190) alkaloid site. molbnl.it The collective findings from synthesis, biological evaluation, and molecular modeling strongly suggest that the 4-methoxynaphthalene core is a key pharmacophoric element for this class of tubulin polymerization inhibitors.
Potential Research Applications of 4 Methoxynaphthalene 1 Carboxamide
Use as a Building Block in Organic Synthesis
The structure of 4-Methoxynaphthalene-1-carboxamide makes it a valuable precursor and building block in the synthesis of more complex molecules. The carboxamide group can undergo various chemical transformations, and the naphthalene (B1677914) ring can be further functionalized.
The synthesis of this compound can be readily achieved from its corresponding carboxylic acid, 4-methoxynaphthalene-1-carboxylic acid, which is commercially available. Standard amidation procedures, such as conversion to the acyl chloride followed by reaction with ammonia (B1221849), would yield the target carboxamide.
A study on the preparation of ring-substituted naphthalene-1-carboxanilides demonstrated a two-step synthesis starting from 1-naphthoyl chloride, an intermediate derivable from the corresponding carboxylic acid. nih.gov This highlights the feasibility of synthesizing a variety of derivatives from the this compound scaffold.
The reactivity of the carboxamide group allows for its conversion into other functional groups, such as nitriles or amines, via dehydration or Hofmann rearrangement, respectively. Furthermore, the aromatic naphthalene core can be subjected to electrophilic substitution reactions, although the position of substitution will be directed by the existing methoxy (B1213986) and carboxamide groups. The electron-donating methoxy group generally directs electrophiles to the ortho and para positions, while the electron-withdrawing carboxamide group directs to the meta position. The interplay of these directing effects can lead to the regioselective synthesis of polysubstituted naphthalene derivatives.
Derivatives of naphthalenecarboxamides have been investigated for their biological activities. For instance, a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their antibacterial and antimycobacterial properties. mdpi.com This suggests that this compound could serve as a key starting material for the synthesis of novel bioactive compounds.
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological processes within living systems. The naphthalene moiety of this compound provides a foundation for the development of such probes due to its inherent fluorescent properties.
While direct studies on this compound as a chemical probe are not extensively documented, the principles of probe design suggest its potential. The carboxamide group can be modified to incorporate specific recognition elements that can bind to target biomolecules. For example, it could be derivatized with moieties that have an affinity for particular enzymes or receptors.
The development of fluorescent probes often involves conjugating a fluorophore to a recognition unit. The methoxynaphthalene core of the target compound can act as the fluorophore. The synthesis of clickable polyamine derivatives for use as chemical probes illustrates a strategy where a reactive group is incorporated to allow for easy attachment of a reporter molecule, such as a fluorescent dye. rsc.org Similarly, the carboxamide group of this compound could be functionalized to enable its attachment to biomolecules of interest, thereby allowing for their visualization and tracking within a cellular environment.
Applications in Material Science
The photophysical and structural characteristics of this compound make it a promising candidate for applications in material science, particularly in the development of fluorescent materials and as a component of Metal-Organic Frameworks.
The naphthalene ring system is known for its fluorescence. The emission properties are sensitive to the local environment, making naphthalene derivatives suitable as fluorescent probes. A naphthalimide derivative has been utilized as a "turn-on" fluorescent probe for the selective detection of hydrogen peroxide, demonstrating a significant enhancement in fluorescence upon reaction. bohrium.com This principle could be applied to this compound, where interactions with specific analytes could modulate its fluorescence, enabling its use as a sensor.
The methoxy group on the naphthalene ring can further influence the fluorescent properties, potentially leading to enhanced quantum yields and shifts in the emission wavelength. The specific photophysical properties of this compound would need to be experimentally determined to fully assess its potential in this area.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The carboxamide group and the naphthalene ring of this compound offer potential coordination sites for metal ions, making it a candidate as an organic linker in the synthesis of novel MOFs.
While the carboxylate group is more commonly used in MOF synthesis, the amide oxygen can also coordinate to metal centers. researchgate.net Naphthalenedicarboxylate-based MOFs have been extensively studied and have shown applications in gas storage, separation, and catalysis. researchgate.netijpsr.comnih.gov The incorporation of a methoxy group and a carboxamide function on the naphthalene scaffold, as in this compound, could lead to MOFs with unique pore environments and functionalities. The methoxy group could influence the electronic properties of the framework, while the amide group could provide additional hydrogen bonding sites, potentially enhancing the selectivity for certain guest molecules.
The synthesis of MOFs using naphthalenediimide-based ligands, which also contain amide-like functionalities, has been reported, and these materials exhibit interesting photophysical and redox properties. researchgate.net This further supports the potential of this compound as a valuable ligand for the design of new functional MOFs.
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. A central scaffold, which is a common core structure, is often used in the construction of these libraries.
This compound, with its defined three-dimensional structure and multiple points for diversification, is an excellent candidate for a scaffold in combinatorial library synthesis. The amide nitrogen can be substituted with a variety of groups, and the naphthalene ring can be further functionalized.
The use of positional scanning libraries allows for the systematic evaluation of different functional groups at various positions of a scaffold to identify the most active combinations. nih.gov A study on the discovery of novel antibacterial agents utilized a scaffold-ranking library to screen over 6 million compounds, demonstrating the power of this approach. nih.gov The this compound scaffold could be employed in a similar fashion to generate libraries of compounds for screening against a wide range of biological targets.
The synthesis of a series of ring-substituted naphthalene-1-carboxanilides with demonstrated antimycobacterial activity provides a clear example of how the naphthalenecarboxamide scaffold can be used to generate a library of bioactive compounds. mdpi.com
Analytical Reagent Development
The development of new analytical reagents is crucial for the advancement of chemical analysis techniques. The chemical properties of this compound suggest its potential use as an analytical reagent, particularly in spectrophotometry and chromatography.
The naphthalene moiety can serve as a chromophore, absorbing ultraviolet light, which is a property that can be exploited in UV-Vis spectrophotometry. Derivatization of analytes with this compound could allow for their quantification at low concentrations.
In chromatography, the compound could be used to derivatize analytes to enhance their detection by UV or fluorescence detectors. For example, analytes with primary or secondary amine groups could potentially react with an activated form of 4-methoxynaphthalene-1-carboxylic acid to form the corresponding amides, which would then be readily detectable.
A comprehensive review of analytical reagents used in spectrophotometry highlights various chromogenic reagents that react with specific functional groups to produce colored products. While this compound itself is not a traditional chromogenic reagent, its derivatives could be designed to act as such. For instance, coupling the naphthalene scaffold with a diazonium salt could lead to the formation of an azo dye, a class of compounds known for their intense colors.
Conclusion and Future Research Directions
Summary of Current Knowledge Gaps
A thorough review of the scientific literature reveals significant gaps in our understanding of 4-Methoxynaphthalene-1-carboxamide. The majority of research on related compounds has focused on more complex naphthalene (B1677914) diimides or naphthalene-2-carboxamides, leaving this specific isomer understudied. nih.gov Key areas where knowledge is lacking include its fundamental physicochemical properties, its metabolic fate, and its complete spectroscopic profile. The reactivity of the naphthalene core is well-documented to be sensitive to substituent placement, yet specific data for the 4-methoxy and 1-carboxamide (B11826670) arrangement is sparse. libretexts.org Furthermore, while many naphthalene-based compounds are explored for their biological activities, the potential of this compound remains largely hypothetical. nih.govekb.eg Concerns regarding the metabolic activation of naphthalene scaffolds to potentially toxic intermediates like naphthalene oxides and naphthoquinones also highlight a critical need for investigation into the specific metabolic pathways of this compound. nih.gov
| Area of Knowledge Gap | Specifics of Missing Information for this compound | Potential Impact of Filling the Gap |
| Physicochemical Properties | Experimental data on solubility, pKa, melting point, and crystal structure. | Foundational for all further research, including synthesis optimization and formulation. |
| Spectroscopic Data | Comprehensive and assigned 13C-NMR, advanced 2D-NMR, and detailed mass fragmentation patterns. | Essential for unambiguous identification and characterization in various experimental settings. |
| Metabolic Stability & Pathways | Identification of metabolites, the enzymes involved, and assessment of potential for toxic metabolite formation. nih.gov | Critical for evaluating its potential as a scaffold in medicinal chemistry. |
| Biological Activity Profile | Broad screening against various biological targets (e.g., enzymes, receptors). | Could uncover novel therapeutic applications. |
| Quantum Mechanical Properties | Detailed computational analysis of electronic structure, reactivity indices, and bond characteristics. | Would provide theoretical underpinnings for observed reactivity and guide synthetic efforts. |
Opportunities for Novel Synthetic Methodologies
While the synthesis of naphthalene carboxamides can be achieved through standard amide bond formation—condensing the corresponding carboxylic acid (4-methoxynaphthalene-1-carboxylic acid) with ammonia (B1221849) or an amine—there is considerable room for the development of novel and more efficient synthetic strategies. nih.gov Recent advances in synthetic chemistry offer intriguing possibilities. For instance, methods involving the catalytic ring-expansion of suitable precursors could provide an alternative and potentially more modular route to the naphthalene core itself. acs.org
Furthermore, techniques for the late-stage functionalization of the naphthalene scaffold could be adapted to create a library of derivatives based on this compound. This would allow for a systematic exploration of structure-activity relationships. Inspired by the synthesis of related structures, new protocols could be developed using modern coupling reactions to introduce diversity at various positions on the naphthalene ring or on the carboxamide nitrogen. nih.govacs.org The development of a robust, scalable synthesis is a prerequisite for any in-depth investigation and future application.
| Synthetic Approach | Potential Application to this compound | Anticipated Advantages |
| Flow Chemistry | Continuous production of the target compound or its precursors. | Improved safety, scalability, and reaction control. |
| C-H Activation | Direct functionalization of the naphthalene ring system without pre-functionalized starting materials. | Increased synthetic efficiency and access to novel derivatives. |
| Photocatalysis | Light-induced reactions for mild and selective transformations. acs.org | Access to unique reaction pathways and functional group tolerance. acs.org |
| Enzyme-Catalyzed Synthesis | Biocatalytic amidation for a greener and highly selective synthesis. | High stereoselectivity and environmentally friendly conditions. |
Advanced Characterization Techniques for Complex Systems
A complete understanding of this compound requires a detailed characterization of its structure and behavior, particularly within complex biological or material matrices. While standard techniques like 1H NMR and basic mass spectrometry provide initial data, a deeper analysis necessitates more sophisticated methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be invaluable for identifying and quantifying the compound and its metabolites in biological samples, such as in studies of gut microbiota-mediated transformation. nih.govresearchgate.netacs.org High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel synthetic derivatives. acs.org For elucidating complex structures and intermolecular interactions, advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), are indispensable. In cases where crystalline material can be obtained, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure, which is crucial for computational modeling and understanding intermolecular interactions. nih.gov
Expanding the Scope of Computational Modeling
Computational chemistry offers a powerful, predictive lens through which to study this compound. Building on existing computational studies of simpler α-naphthalene derivatives like 1-methoxynaphthalene (B125815), high-level quantum chemical calculations can be employed. nih.gov Methods such as Density Functional Theory (DFT) can predict the compound's geometry, electronic structure, and spectroscopic properties.
Molecular docking studies, which have been used for other methoxynaphthalene derivatives, could predict the binding affinity and mode of interaction of this compound with various biological targets, thereby guiding experimental screening efforts. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular interactions, such as hydrogen bonding and hyperconjugation, which govern the compound's reactivity and conformation. nih.gov These computational models are essential for rationalizing experimental findings and for the in-silico design of new derivatives with enhanced properties.
| Computational Method | Specific Application | Predicted Outcome |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, electronic structure analysis. | Prediction of IR/Raman spectra, HOMO/LUMO energies, and electrostatic potential maps. nih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. acs.org | Understanding of electronic transitions and optical properties. |
| Molecular Dynamics (MD) Simulation | Simulation of the compound's behavior in solution or within a biological membrane. | Insight into conformational flexibility, solvation, and interactions with complex environments. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Detailed understanding of the nature of intramolecular and intermolecular forces. |
Emerging Areas in Structure-Function Relationships
The naphthalene scaffold is a versatile platform in medicinal chemistry. nih.govekb.egijpsjournal.comekb.eg The specific arrangement of the methoxy (B1213986) and carboxamide groups on the this compound core is likely to impart distinct properties. The methoxy group is a well-known modulator of pharmacokinetic and pharmacodynamic properties, and its position on the naphthalene ring is critical. wikipedia.org The 1-carboxamide moiety provides a handle for hydrogen bonding and can be further substituted to tune the molecule's characteristics.
Future research should focus on systematically modifying the structure of this compound to probe these relationships. For example, replacing the naphthalene core with other heterocycles like isoquinoline (B145761) has been shown to improve the mutagenic profile of some drug candidates without sacrificing potency. nih.gov A systematic study of such "scaffold hopping" could lead to the discovery of novel compounds with superior properties. Investigating how these structural changes affect the compound's interaction with biological targets will be key to unlocking its potential. nih.gov
Prospects for Fundamental Chemical Discoveries
The study of a seemingly simple molecule like this compound can lead to fundamental discoveries. The naphthalene ring system is more reactive than benzene (B151609), and the substitution pattern influences this reactivity in complex ways. libretexts.org A detailed investigation into the electrophilic and nucleophilic substitution reactions of this compound could reveal new insights into the directing effects of the methoxy and carboxamide groups in a fused aromatic system.
Furthermore, the unique electronic properties of the naphthalene core could be harnessed in the development of novel materials. researchgate.net The photophysical properties of this compound are currently unknown. An investigation into its fluorescence or phosphorescence could open doors to applications in organic electronics or as a chemical sensor. The inherent chirality of certain derivatives could also be explored for applications in asymmetric catalysis or chiral recognition. Ultimately, a thorough investigation of this under-explored compound promises to not only fill existing knowledge gaps but also to expand our fundamental understanding of chemical principles.
Q & A
Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound derivatives?
- Methodology : Synthesize analogs with substitutions at the methoxy or carboxamide positions. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (logP, polar surface area). Prioritize derivatives with enhanced solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
